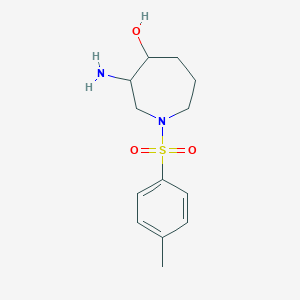
Silver 1-phenyltetrazole-5-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver 1-phenyltetrazole-5-thiolate is a chemical compound with the molecular formula C7H5AgN4S. It is known for its unique structure, which includes a silver ion coordinated to a 1-phenyltetrazole-5-thiolate ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silver 1-phenyltetrazole-5-thiolate typically involves the reaction of silver nitrate with 1-phenyltetrazole-5-thiol. The reaction is carried out in an aqueous or organic solvent under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AgNO3+C7H6N4S→C7H5AgN4S+HNO3
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Silver 1-phenyltetrazole-5-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The silver ion can be replaced by other metal ions in a ligand exchange reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like copper sulfate or zinc chloride can be used for ligand exchange reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonates.
Reduction: 1-phenyltetrazole-5-thiol.
Substitution: Metal complexes with different metal ions.
Scientific Research Applications
Silver 1-phenyltetrazole-5-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Silver 1-phenyltetrazole-5-thiolate primarily involves the release of silver ions, which interact with various molecular targets. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The compound may also interact with DNA and other cellular components, leading to cell death .
Comparison with Similar Compounds
1-phenyltetrazole-5-thiol: The parent compound without the silver ion.
Silver thiolate complexes: Other silver complexes with thiolate ligands.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness: Silver 1-phenyltetrazole-5-thiolate is unique due to the combination of the silver ion and the 1-phenyltetrazole-5-thiolate ligand. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
20389-38-2 |
|---|---|
Molecular Formula |
C7H5AgN4S |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
silver;1-phenyltetrazole-5-thiolate |
InChI |
InChI=1S/C7H6N4S.Ag/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 |
InChI Key |
HEQSQUXNDDZIPN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Ag+] |
Related CAS |
86-93-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)

![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)


![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
